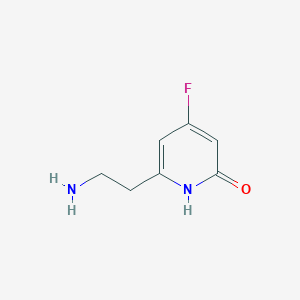

6-(2-Aminoethyl)-4-fluoropyridin-2-OL

Description

6-(2-Aminoethyl)-4-fluoropyridin-2-OL is a pyridine-based compound featuring a fluorine atom at the 4-position and a 2-aminoethyl group at the 6-position.

Propriétés

Formule moléculaire |

C7H9FN2O |

|---|---|

Poids moléculaire |

156.16 g/mol |

Nom IUPAC |

6-(2-aminoethyl)-4-fluoro-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9FN2O/c8-5-3-6(1-2-9)10-7(11)4-5/h3-4H,1-2,9H2,(H,10,11) |

Clé InChI |

FDOULZBQZSFJHY-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(NC1=O)CCN)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-fluoropyridin-2-OL typically involves the functionalization of a pyridine ring. One common method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds under mild conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

6-(2-Aminoethyl)-4-fluoropyridin-2-OL can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

6-(2-Aminoethyl)-4-fluoropyridin-2-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions

Mécanisme D'action

The mechanism of action of 6-(2-Aminoethyl)-4-fluoropyridin-2-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Dihydrochloride

- Core Structure : Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen) in the target compound.

- Substituents: 6-amino and 2-(2-aminoethyl) groups, with a dihydrochloride salt enhancing solubility.

- Key Differences : The pyrimidine ring increases hydrogen-bonding capacity and electron-withdrawing effects compared to pyridine. The dihydrochloride form improves aqueous solubility, which is advantageous for pharmaceutical formulations .

Cyclam Derivatives with Aminoethyl and Pyridine Groups

- Core Structure: Macrocyclic cyclam (tetraazacyclotetradecane) with pendant aminoethyl or pyridine groups.

- Substituents: Aminoethyl chains linked to pyridine or aminophenyl groups.

- Key Differences : These macrocycles exhibit anti-HIV-1 activity due to their ability to chelate metal ions and interact with viral proteins. The larger size and macrocyclic framework contrast with the smaller, planar pyridine-based target compound, suggesting divergent pharmacokinetic profiles .

(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

- Core Structure : Pyrrolidine (5-membered saturated ring) vs. pyridine.

- Substituents: 4-fluorophenyl and methylaminoethyl groups.

- Key Differences : The fluorine atom on the phenyl ring (para position) versus the pyridine’s 4-fluoro substituent alters electronic distribution and steric interactions. The pyrrolidine framework may enhance conformational flexibility compared to the rigid pyridine core .

6-(Chloromethyl)-2-phenylpyrimidin-4-ol

- Core Structure : Pyrimidine ring.

- Substituents : Chloromethyl and phenyl groups.

- Key Differences: Chlorine’s larger atomic radius and lipophilicity compared to fluorine may increase membrane permeability but reduce metabolic stability.

Comparative Data Table

Research Findings and Implications

- Bioactivity: Cyclam derivatives demonstrate that aminoethyl and aromatic nitrogen heterocycles are critical for anti-HIV activity, suggesting the target compound could be optimized for similar applications .

- Solubility: The dihydrochloride salt of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol highlights the importance of salt formation in enhancing bioavailability, a strategy applicable to the target compound .

Q & A

Q. How are DSC and TGA used to analyze thermal stability, and what challenges arise?

- Answer :

- DSC : Identifies melting points and decomposition events (e.g., endothermic peaks at 150–200°C). Sample encapsulation in hermetic pans prevents volatilization.

- TGA : Quantifies mass loss (e.g., dehydration at ~100°C, pyrolysis >250°C). Challenges include overlapping thermal events; coupling with FTIR-MS resolves gaseous decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.